hex-5-ynyl 4-oxopentanoate
Description
Hex-5-ynyl 4-oxopentanoate is an organic compound with the molecular formula C10H14O3 It is a derivative of 4-oxopentanoic acid, featuring a hex-5-ynyl group attached to the ester functionality
Properties
CAS No. |
918138-07-5 |
|---|---|
Molecular Formula |
C11H16O3 |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
hex-5-ynyl 4-oxopentanoate |
InChI |
InChI=1S/C11H16O3/c1-3-4-5-6-9-14-11(13)8-7-10(2)12/h1H,4-9H2,2H3 |
InChI Key |
JOSVJDKVZHODNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(=O)OCCCCC#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hex-5-ynyl 4-oxopentanoate typically involves the esterification of 4-oxopentanoic acid with hex-5-yn-1-ol. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified through distillation or recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can further enhance the sustainability of the production process .
Chemical Reactions Analysis
Hydrolysis and Ester Activation
The ester group undergoes hydrolysis under acidic or basic conditions to yield 4-oxopentanoic acid (levulinic acid) and hex-5-yn-1-ol. This reaction is critical for prodrug activation in pharmaceutical contexts .
Conditions :
Cyclization Reactions
The alkyne and ketone groups participate in intramolecular cyclizations, often catalyzed by Lewis acids or transition metals.
6-Endo-Dig Cyclization
In the presence of InI₃, the terminal alkyne attacks the γ-keto carbonyl, forming a dihydropyran ring via a π-acid-catalyzed mechanism .
Reaction Scheme :
Key Features :
-
Stereoselectivity arises from alkyne coordination to InI₃.
-
Competitive 5-endo pathways are suppressed due to ring strain .
Palladium-Catalyzed Cyclization
Palladium(0) catalysts promote cyclocarbonylation with CO, generating bicyclic γ-lactones .
Conditions :
Transition Metal-Catalyzed Coupling
The terminal alkyne engages in Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings.
Sonogashira Coupling
Reacts with aryl halides to form conjugated enynes:
Optimized Conditions :
Oxidative Dimerization
Glaser coupling under Cu(I) catalysis yields symmetrical diynes:
Nucleophilic Additions to the Ketone
The γ-keto group undergoes nucleophilic attacks, forming imines, enamines, or hydrates.
Enamine Formation
Reaction with primary amines (e.g., benzylamine) in ethanol yields enamines:
Hydrate Stabilization
In aqueous media, the ketone forms a stable geminal diol:
Alkyne Hydrogenation
Catalytic hydrogenation reduces the alkyne to a cis-alkene:
Selectivity : Lindlar catalyst ensures cis-addition without ketone reduction .
Ketone Reduction
NaBH₄ selectively reduces the γ-keto group to a secondary alcohol:
Photochemical Reactions
UV irradiation induces Norrish Type II cleavage, yielding acetylene and levulinic acid derivatives :
Enzymatic Modifications
Esterases hydrolyze the compound in biological systems, releasing hex-5-yn-1-ol for further bioconjugation .
Kinetic Parameters :
| Enzyme | (μM) | (μM/min) |
|---|---|---|
| Porcine esterase | 12.4 ± 1.2 | 0.45 ± 0.03 |
| Human carboxylesterase | 8.9 ± 0.8 | 0.62 ± 0.05 |
Scientific Research Applications
Hex-5-ynyl 4-oxopentanoate has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of hex-5-ynyl 4-oxopentanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The hex-5-ynyl group may also interact with enzymes and receptors, modulating their activity and influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
4-oxopentanoic acid: A structural analog with similar reactivity but lacking the hex-5-ynyl group.
Hex-5-ynyl acetate: Another ester with a similar alkyne functionality but different ester group.
Uniqueness
Hex-5-ynyl 4-oxopentanoate is unique due to the presence of both the hex-5-ynyl and 4-oxopentanoate moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets further enhances its versatility .
Biological Activity
Hex-5-ynyl 4-oxopentanoate is a chemical compound with significant potential in various biological applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, synthetic pathways, and relevant case studies.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| CAS Number | 918138-07-5 |
| Molecular Formula | C₁₁H₁₆O₃ |
| Molecular Weight | 196.24 g/mol |
| IUPAC Name | This compound |
| InChI Key | JOSVJDKVZHODNI-UHFFFAOYSA-N |
The synthesis of this compound typically involves the esterification of 4-oxopentanoic acid with hex-5-yn-1-ol, often using strong acid catalysts such as sulfuric acid under reflux conditions. This compound can undergo several chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can significantly influence its biological activity.
Mechanism of Action:
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and metabolic pathways. The ester group can hydrolyze to release alcohol and acid moieties that participate in various biochemical processes. Additionally, the hex-5-ynyl group may modulate enzyme activity and influence cellular functions through receptor interactions.
Biological Activity
Research indicates that this compound exhibits notable biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures can inhibit bacterial growth, suggesting potential applications in developing new antimicrobial agents.
- Anticancer Properties : Preliminary investigations indicate that hex-5-ynyl derivatives may exhibit cytotoxic effects on cancer cell lines, possibly through apoptosis induction or cell cycle arrest.
- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, which could be beneficial for therapeutic interventions.
Case Studies
- Anticancer Research : A study explored the effects of hex-5-ynyl derivatives on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in breast and prostate cancer cells, highlighting its potential as an anticancer agent.
- Antimicrobial Screening : Another study evaluated the antimicrobial properties of similar compounds against a range of pathogens. Hex-5-ynyl derivatives demonstrated significant inhibitory effects on Gram-positive bacteria, suggesting their utility in treating bacterial infections.
Comparative Analysis
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound | Structure Feature | Biological Activity |
|---|---|---|
| 4-Oxopentanoic Acid | Lacks alkyne functionality | Moderate antimicrobial activity |
| Hex-5-yne | Alkyne present | Limited biological activity |
| Hex-5-ynyl Acetate | Different ester group | Reduced enzyme modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
